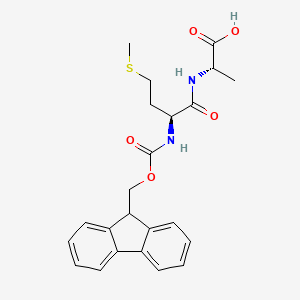
(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-methionyl-l-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine is a synthetic compound that belongs to the family of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected using the Fmoc group. This is achieved by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected L-methionine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The compound interacts with coupling reagents and catalysts to form peptide bonds, contributing to the synthesis of larger peptide chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threonine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can undergo specific chemical reactions, such as oxidation, that are not possible with other amino acids. Additionally, the combination of methionine and alanine residues provides distinct structural and functional properties.
Propriétés
Formule moléculaire |
C23H26N2O5S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5S/c1-14(22(27)28)24-21(26)20(11-12-31-2)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 |
Clé InChI |
CIIARAJBQVMGFV-XOBRGWDASA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)

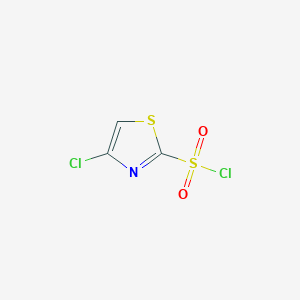

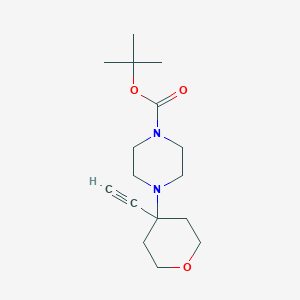
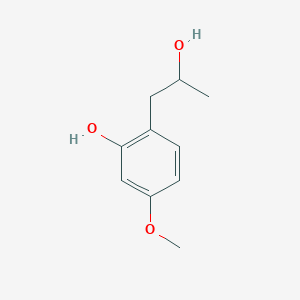
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)

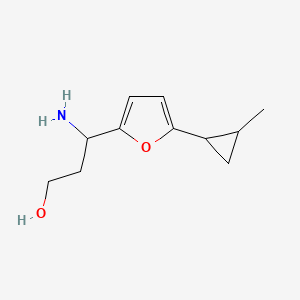
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
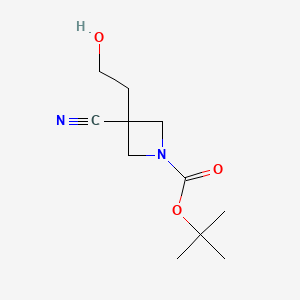
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

